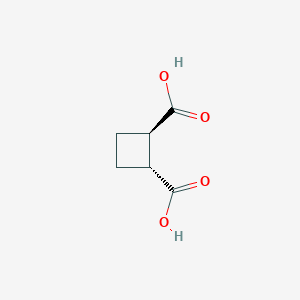

trans-Cyclobutane-1,2-dicarboxylic acid

描述

trans-Cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclobutane, featuring two carboxylic acid groups attached to adjacent carbon atoms in a trans configuration

准备方法

Synthetic Routes and Reaction Conditions:

From Cyclobutene: One common method involves the catalytic hydrogenation of cyclobutene-1,2-dicarboxylic acid. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

From Adipic Acid: Another method starts with adipic acid, which undergoes a series of reactions including cyclization and subsequent functional group transformations to yield trans-cyclobutane-1,2-dicarboxylic acid.

Industrial Production Methods: Industrial production often involves the hydrogenation of cyclobutene derivatives due to the scalability and efficiency of this process. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.

化学反应分析

Types of Reactions:

Oxidation: trans-Cyclobutane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes, using reagents such as lithium aluminum hydride or borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups like esters or amides, using reagents like thionyl chloride or carbodiimides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

Substitution: Thionyl chloride (SOCl2), carbodiimides (e.g., DCC)

Major Products:

Oxidation: Diketone derivatives

Reduction: Alcohols, aldehydes

Substitution: Esters, amides

科学研究应用

Polymer Chemistry

Overview : CBDA serves as a crucial building block in the synthesis of various polymers. Its unique structure enhances the properties of these materials, particularly in terms of flexibility and thermal stability.

Applications :

- Specialty Plastics : CBDA is utilized in creating specialty plastics that require enhanced mechanical properties.

- Thermoplastics and Thermosets : Recent studies have shown that CBDA can be incorporated into both thermoplastics and thermosets, leading to materials with excellent mechanical performance and thermal stability .

Case Study : Research has demonstrated that CBDA derivatives can be used as cross-linkers in polymer synthesis, resulting in materials with improved durability and recyclability. For example, the incorporation of CBDA into polyester resins has been shown to enhance thermal properties significantly .

Pharmaceuticals

Overview : The structural characteristics of CBDA allow for the development of novel drug candidates. Its ability to interact with biological targets makes it a promising candidate for targeted therapies.

Applications :

- Drug Development : Researchers are exploring CBDA's potential in designing compounds that can effectively engage with specific biological receptors.

- Antinociceptive Activities : Some derivatives of CBDA have shown promise in pain relief applications, indicating potential for therapeutic use .

Case Study : A study on the synthesis of CBDA derivatives revealed their effectiveness as internal donors in Ziegler-Natta catalysts for propylene polymerization, showcasing their utility beyond traditional pharmaceutical applications .

Food Industry

Overview : In the food sector, CBDA is used as an additive to enhance flavor and preserve food products.

Applications :

- Flavor Enhancer : CBDA can improve the taste profile of various food items.

- Preservative Properties : Its application helps extend the shelf life of products while adhering to safety standards.

Cosmetic Formulations

Overview : The cosmetic industry incorporates CBDA into formulations to enhance product performance.

Applications :

- Texture Improvement : CBDA contributes to better texture and stability in skincare products.

- Stability Enhancement : Its inclusion can lead to increased shelf life and efficacy of cosmetic formulations.

Environmental Applications

Overview : With growing concerns about plastic waste, CBDA is being researched for its role in developing biodegradable materials.

Applications :

- Biodegradable Plastics : Studies are ongoing to explore how CBDA can be integrated into biodegradable plastics to reduce environmental impact.

- Sustainable Practices : The use of CBDA in eco-friendly alternatives promotes sustainable practices within various industries .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Chemistry | Specialty plastics, thermoplastics | Enhanced flexibility, thermal stability |

| Pharmaceuticals | Drug development | Targeted therapies, antinociceptive activities |

| Food Industry | Flavor enhancer, preservative | Improved taste and shelf life |

| Cosmetic Formulations | Texture improvement | Enhanced product performance |

| Environmental Applications | Biodegradable plastics | Reduction of plastic waste |

作用机制

The mechanism by which trans-cyclobutane-1,2-dicarboxylic acid exerts its effects depends on its application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The rigid cyclobutane ring provides a unique spatial arrangement that can enhance binding specificity and affinity. In polymer chemistry, the compound’s structure influences the physical properties of the resulting polymers, such as rigidity and thermal stability.

相似化合物的比较

cis-Cyclobutane-1,2-dicarboxylic acid: This isomer has the carboxylic acid groups in a cis configuration, leading to different chemical and physical properties.

Cyclopropane-1,1-dicarboxylic acid: A smaller ring structure with different reactivity and applications.

Cyclobutane-1,1-dicarboxylic acid: Another derivative with both carboxylic acid groups on the same carbon, affecting its reactivity and use.

Uniqueness: trans-Cyclobutane-1,2-dicarboxylic acid is unique due to its trans configuration, which imparts distinct steric and electronic properties. This configuration can influence the compound’s reactivity, making it suitable for specific synthetic applications and enabling the formation of unique products that are not easily accessible from its cis isomer or other related compounds.

生物活性

trans-Cyclobutane-1,2-dicarboxylic acid (trans-CBDA) is a cyclic dicarboxylic acid characterized by its four-membered cyclobutane ring and two carboxylic acid functional groups. This compound has garnered attention for its unique structural properties and potential biological activities, making it a valuable subject of research in organic chemistry and materials science.

trans-CBDA has the molecular formula and a molecular weight of approximately 144.13 g/mol. The trans configuration of the carboxylic acid groups minimizes steric hindrance, contributing to the compound's stability and reactivity. The rigid structure allows for various chemical interactions, particularly as a precursor in synthesizing more complex organic molecules and polymers.

Biological Activity

Chelating Properties : One of the notable biological activities of trans-CBDA is its ability to act as a chelating agent. The carboxylic acid groups can bind to metal ions, which is significant in studying metal-ligand interactions that play essential roles in biological processes. For example, trans-CBDA may be explored for its potential applications in drug delivery systems or as a stabilizing agent in biochemical assays.

Polymerization Potential : The compound's structure allows it to participate in various polymerization techniques, leading to the development of novel materials with unique properties. These materials could have applications in drug delivery, tissue engineering, and other biomedical fields due to their biocompatibility and tailored mechanical properties .

Research Findings

Recent studies have highlighted several aspects of trans-CBDA's biological activity:

- Stability and Reactivity : Research indicates that trans-CBDA maintains stability under various conditions, including exposure to acids and bases. This stability is crucial for its application in creating durable materials .

- Thermal Properties : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies suggest that trans-CBDA exhibits significant thermal stability, making it suitable for high-temperature applications .

- Photochemical Behavior : Studies have shown that trans-CBDA can undergo photodimerization reactions, leading to new compounds with potentially enhanced biological activities. This property could be exploited in developing light-responsive materials .

Case Studies

- Metal Ion Binding Studies : A study investigated the binding affinity of trans-CBDA with various metal ions. The findings indicated that trans-CBDA effectively chelates ions such as Cu²⁺ and Zn²⁺, suggesting potential applications in bioremediation and environmental chemistry.

- Polymer Synthesis : Researchers synthesized poly(α-truxillates) from trans-CBDA through condensation reactions with diols. These polymers exhibited promising mechanical properties and biocompatibility, indicating their potential use in medical applications such as scaffolds for tissue engineering .

- Thermal Stability Analysis : A comprehensive analysis using TGA revealed that trans-CBDA retains structural integrity up to temperatures exceeding 200 °C, which is advantageous for applications requiring thermal resistance .

Comparative Analysis

The following table summarizes the unique features of trans-CBDA compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₈O₄ | Four-membered ring; stable under various conditions |

| Cyclopentane-1,2-dicarboxylic acid | C₅H₈O₄ | Five-membered ring; higher strain energy |

| cis-Cyclobutane-1,2-dicarboxylic acid | C₆H₈O₄ | Different stereochemistry; potentially different reactivity |

| Maleic acid | C₄H₄O₄ | Fewer carbon atoms; unsaturated dicarboxylic acid |

属性

IUPAC Name |

(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAGCZZQKACKE-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031207 | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-13-6 | |

| Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclobutane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。